molecular formula C8H3ClF4O B14880270 2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone

2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone

Cat. No.: B14880270
M. Wt: 226.55 g/mol
InChI Key: FVYNELARJFWKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of difluorobenzene and is known for its applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,5-difluorobenzene with chloroacetyl chloride in the presence of a catalyst. The reaction is carried out in an ionic liquid medium at a temperature range of 0-30°C . The molar ratio of 2,5-difluorobenzene to chloroacetyl chloride is maintained at approximately 1.01-1.03:1 . After the reaction is complete, the product is separated by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,5-difluorophenyl)ethanol
  • 2-Chloro-2’,5’-difluoroacetophenone
  • 2,5-Difluorophenacyl chloride

Uniqueness

2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

IUPAC Name

2-chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3ClF4O/c9-8(12,13)7(14)5-3-4(10)1-2-6(5)11/h1-3H

InChI Key

FVYNELARJFWKSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)(F)Cl)F

Origin of Product

United States

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